![molecular formula C17H17N5O6S B1243340 (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B1243340.png)
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often utilized in research and industrial applications, making it a subject of interest for chemists, biologists, and industrial scientists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol involves several steps, each requiring specific reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the compound is synthesized under controlled conditions. The process may include steps such as distillation, crystallization, and purification to achieve the desired quality and quantity.
化学反応の分析
Types of Reactions
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound .
科学的研究の応用
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol can be compared with other similar compounds, such as:
- Sdccgsbi-0050268.P002
- Sdccgsbi-0051038.P002
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .
特性
分子式 |
C17H17N5O6S |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13+,14?,17-/m1/s1 |
InChIキー |
DYCJFJRCWPVDHY-NUKIEUHSSA-N |
異性体SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4C([C@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
同義語 |
4-NBMI 4-nitrobenzyl-6-mercaptoinosine 4-nitrobenzylmercaptopurine ribonucleoside 4-nitrobenzylthioinosine 6-((4-nitrobenzyl)mercapto)purine ribonucleoside 6-((4-nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine NBMPR NBT cpd NBTI nitrobenzyl-6-thioinosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1243257.png)
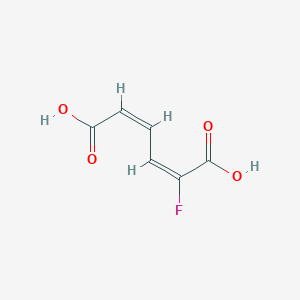
![[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B1243260.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1243261.png)
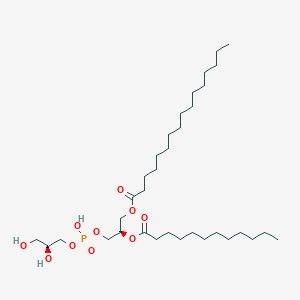
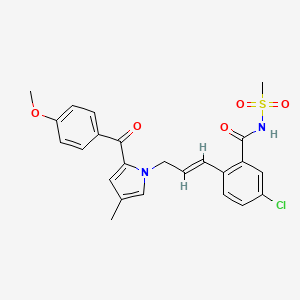

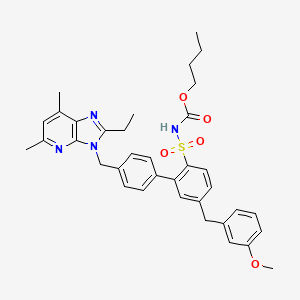
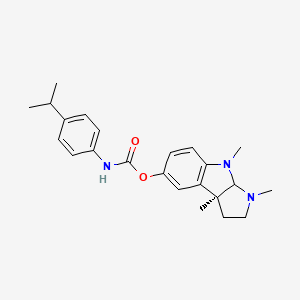
![2-Hydroxy-3-[(2-carboxyethyl)thio]-3-[2-(8-phenyloctyl)phenyl]propanoic acid](/img/structure/B1243274.png)
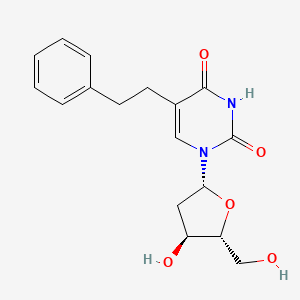
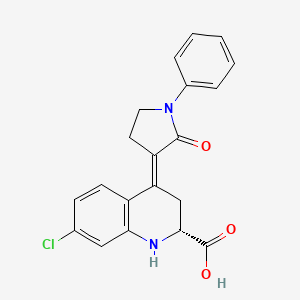

![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-3-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B1243281.png)
